3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thieno[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide .
- N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide .
Uniqueness
3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(4-phenyldiazenylphenyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS/c1-17-22-16-23(32-25(22)30(29-17)21-10-6-3-7-11-21)24(31)26-18-12-14-20(15-13-18)28-27-19-8-4-2-5-9-19/h2-16H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDNOMGHJIZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038216 |
Source
|
Record name | 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-91-9 |
Source
|
Record name | 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001038216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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